REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[Pd]>[F:1][C:2]1[CH:3]=[C:4]([Si:11]([CH3:13])([CH3:12])[CH3:14])[CH:5]=[CH:6][C:7]=1[NH2:8]
|
Name
|
(3-fluoro-4-nitro-phenyl)-trimethylsilane
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
IMS
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
IMS
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred under 3 bar pressure of hydrogen at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture flushed with nitrogen five times
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then purged with nitrogen again
|
Type
|
FILTRATION
|
Details
|
before filtering through a pad of Celite® with ethyl acetate washings
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[Si](C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |